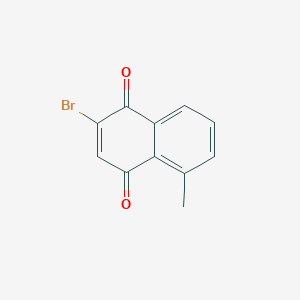
2-Bromo-5-methylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-methylnaphthalene-1,4-dione: is an organic compound with the molecular formula C₁₁H₇BrO₂ It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylnaphthalene-1,4-dione typically involves the bromination of 5-methylnaphthalene-1,4-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-methylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Oxidation Reactions: It can be further oxidized to form more complex quinones.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride in a suitable solvent like ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Hydroquinone derivatives.
Oxidation: Higher-order quinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-5-methylnaphthalene-1,4-dione is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Research has explored its potential as an anticancer agent due to its structural similarity to other bioactive naphthoquinones. It may also be investigated for its antimicrobial properties .
Industry: In the industrial sector, it can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Wirkmechanismus
The mechanism of action of 2-Bromo-5-methylnaphthalene-1,4-dione is primarily based on its ability to undergo redox reactions. In biological systems, it can participate in electron transfer processes, potentially leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a mechanism exploited in anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
2-Methylnaphthalene-1,4-dione: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1,4-naphthoquinone: Similar structure but without the methyl group, affecting its reactivity and applications.
5-Methylnaphthalene-1,4-dione: Lacks the bromine atom, leading to different reactivity patterns.
Uniqueness: 2-Bromo-5-methylnaphthalene-1,4-dione is unique due to the presence of both a bromine atom and a methyl group on the naphthoquinone core. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Eigenschaften
CAS-Nummer |
61362-21-8 |
|---|---|
Molekularformel |
C11H7BrO2 |
Molekulargewicht |
251.08 g/mol |
IUPAC-Name |
2-bromo-5-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7BrO2/c1-6-3-2-4-7-10(6)9(13)5-8(12)11(7)14/h2-5H,1H3 |
InChI-Schlüssel |
BCBNSSXUWYZZJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)
![1-[4-(Propylsulfanyl)butyl]azepan-2-one](/img/structure/B11866402.png)


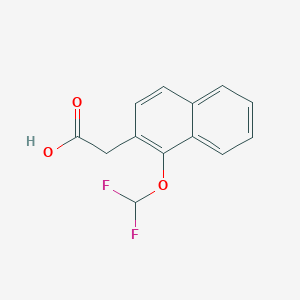
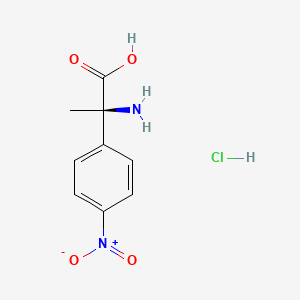

![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)

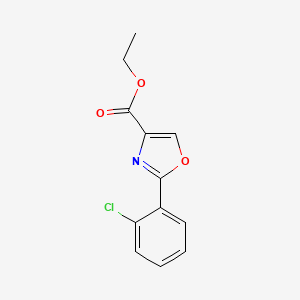
![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)

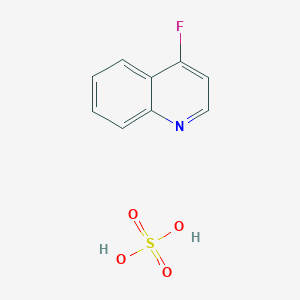
![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)
